2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Description
This compound features a pyridine core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, and a phenyl group at position 4. A sulfanyl bridge connects the pyridine ring to an acetamide moiety, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.
Properties
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-31-20-11-9-18(10-12-20)22-14-24(19-6-3-2-4-7-19)29-26(23(22)15-27)33-17-25(30)28-16-21-8-5-13-32-21/h2-4,6-7,9-12,14,21H,5,8,13,16-17H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBVXGRYOXTEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3CCCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyridine core, cyano group, and thioether linkage. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 486.55 g/mol
- IUPAC Name : 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Structural Features
The compound features:
- A cyano group that may enhance its reactivity.
- A thioether linkage , which can influence its interaction with biological targets.
- An oxolan moiety , potentially contributing to the compound's pharmacokinetic properties.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities . The presence of the cyano and thio groups may enhance interactions with bacterial enzymes or cell membranes, leading to inhibition of growth.
Anticancer Potential
Research has suggested that derivatives of pyridine compounds can possess anticancer properties . The specific structure of this compound may allow it to interact with various molecular targets involved in cancer cell proliferation and survival.
The proposed mechanism involves:
- Binding to specific enzymes or receptors, modulating their activity.
- Inhibition of pathways critical for cell division and survival in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents .
- Anticancer Research : Another study focused on pyridine derivatives' effects on cancer cell lines. The results showed significant cytotoxic effects, with IC50 values indicating promising activity against various cancer types .
Synthetic Routes
The synthesis of 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide typically involves multi-step organic reactions:
- Formation of Pyridine Derivative : Starting from commercially available pyridine precursors.
- Introduction of Functional Groups : Utilizing reagents such as potassium permanganate for oxidation and palladium catalysts for reduction processes.
- Final Coupling Reaction : Combining the thioether and acetamide functionalities under controlled conditions.
Optimization Techniques
Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and purity during the synthesis process .
Applications in Medicinal Chemistry
Given its unique structure and biological activity, this compound holds potential as a lead candidate for:
- Development of new antimicrobial agents .
- Exploration as a therapeutic agent in oncology.
The distinct combination of functional groups may also enable applications in materials science for creating novel polymers or coatings.
Scientific Research Applications
Biological Activities
- Anticancer Properties : Research has indicated that compounds similar to this structure exhibit significant anticancer activity. Studies have shown that such derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyridine and cyano groups is believed to enhance these effects by interacting with cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In silico studies suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.
Synthetic Pathways
The synthesis of 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide typically involves multi-step reactions including:
- Formation of the pyridine core.
- Introduction of the cyano and sulfanyl groups through nucleophilic substitutions.
- Final acetamide formation via coupling reactions.
These synthetic routes are critical for producing the compound in sufficient purity and yield for biological testing.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation .
- Inhibitory Effects on Inflammation : Another study employed molecular docking techniques to predict the binding affinity of this compound with 5-lipoxygenase, showing promising results that warrant further experimental validation .
- Antimicrobial Screening : A recent investigation assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating bacterial infections .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | Pyridine | ~506.6 | ~5.5* | 1/6 | 4-methoxyphenyl, phenyl, oxolan-2-ylmethyl |
| 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide | Pyridine | 509.6 | 6.3 | 1/6 | 3,4-dimethoxyphenyl, 2-ethylphenyl |
| 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | Pyridazine | 372.5 | ~4.0 | 1/5 | 4-methylphenyl, oxolan-2-ylmethyl |
| N-(3-CYANO-4-(PYRIMIDIN-2-YL-AMINO)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YLIDENE)ACETAMIDE | Quinoline | 472 | ~3.8 | 2/7 | Piperidinylidene, tetrahydrofuran-3-yl-oxy |
*Estimated based on structural similarity.
Research Findings and Implications
Role of Methoxy Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to analogs with bulkier substituents (e.g., 3,4-dimethoxyphenyl in ).
Oxolan Substitution : The oxolan-2-ylmethyl group in the acetamide moiety improves bioavailability due to hydrogen-bonding capacity from the ether oxygen .
Core Heterocycle Impact: Pyridine-based compounds exhibit balanced electronic properties, whereas pyridazine (electron-deficient) or quinoline (planar aromatic) cores may shift activity toward specific biological targets .
Synthetic Flexibility : Many analogs are synthesized via nucleophilic substitution or coupling reactions, suggesting scalable routes for derivative development .
Preparation Methods
Cyclization Reactions
Pyridine rings are often synthesized via cyclocondensation of aldehydes, ketones, and amines. For example:
Functional Group Introduction
Post-cyclization modifications are required:
-
Cyanation : Introducing the cyano group via nucleophilic substitution (e.g., using CuCN or NaCN) at the 3-position.
-
Arylation : Attaching 4-(4-methoxyphenyl) and 6-phenyl groups via Suzuki-Miyaura or Ullmann couplings.
Table 1: Representative Pyridine Core Synthesis Strategies
| Method | Reagents/Conditions | Key Challenges |
|---|---|---|
| Cyclocondensation | Aldehydes, amines, acids | Regioselectivity control |
| Cross-Coupling | Pd catalysts, aryl halides, base | Steric hindrance at 4/6 positions |
| Nucleophilic Substitution | NaCN, CuCN, polar aprotic solvents | Competing side reactions |
Sulfanyl Group Incorporation
The sulfanyl linkage is typically introduced via nucleophilic substitution or coupling:
Halogenation and Thiolate Reaction
Cross-Coupling Alternatives
-
Mitsunobu Reaction : Coupling a pyridine hydroxyl group with a thiol using DIAD and PPh₃.
-
Lawesson’s Reagent : Converting carbonyl groups to thiocarbonyls, though less relevant here.
Table 2: Sulfanyl Group Introduction Methods
| Method | Reagents/Conditions | Yield Range |
|---|---|---|
| SN2 with NaSH | PBr₃, NaSH, DMF, 80–100°C | 60–80% |
| Mitsunobu Reaction | DIAD, PPh₃, thiol, THF, RT | 50–70% |
Acetamide and Oxolan-2-ylmethyl Moiety Synthesis
The N-(oxolan-2-ylmethyl)acetamide fragment is synthesized separately and coupled to the pyridine-sulfanyl intermediate.
Oxolan-2-ylmethylamine Formation
Acetamide Coupling
-
Chloride Intermediate : Convert the pyridine-sulfanyl group to a bromide or chloride.
-
Nucleophilic Substitution : React with oxolan-2-ylmethylamine in a polar aprotic solvent (e.g., DMF, DMSO).
Table 3: Oxolan-2-ylmethyl Acetamide Synthesis
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Amine Formation | LiAlH₄, THF, reflux | Moisture sensitivity |
| Acetamide Coupling | EDC/HOBt, DCM, RT | Avoid racemization |
Full Synthesis Pathway
A plausible route integrates the above steps:
-
Pyridine Core : Synthesize 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine via cross-coupling.
-
Sulfanyl Linkage : Brominate the pyridine and displace with a thiolate.
-
Acetamide Coupling : React the sulfanyl-pyridine bromide with oxolan-2-ylmethylamine.
Scheme 1: Proposed Synthesis
Challenges and Optimization
-
Regioselectivity : Controlling substitution patterns on the pyridine ring.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
-
Purification : Column chromatography or recrystallization to isolate the final product.
Table 4: Critical Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C for SN2 reactions | Higher temps improve kinetics |
| Base | K₂CO₃ or NaH for deprotonation | Prevents side reactions |
| Solvent | DMF > DMSO > THF | Solubility and reaction rate |
Q & A
Basic: What are the key synthetic steps for preparing 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide?
The synthesis typically involves:
- Multi-step substitution and condensation reactions : Starting with precursors like 4-methoxyphenylacetonitrile and phenylacetyl derivatives, followed by nucleophilic substitution to introduce the sulfanyl group.
- Reagents and conditions : Use of bases (e.g., sodium hydride) for deprotonation, solvents like dimethylformamide (DMF), and controlled temperatures (60–80°C) to avoid decomposition .
- Final functionalization : Coupling the pyridine core with the oxolane-methylacetamide moiety via thiol-esterification.
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal reaction time and temperature .
- In-line monitoring : Use techniques like HPLC or FTIR to track intermediate formation and adjust parameters in real time.
- Purification strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .
Basic: What spectroscopic methods are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., methoxy protons at δ 3.8–4.0 ppm, cyano carbon at δ ~115 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₈H₂₅N₃O₃S).
- FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfanyl S-H absence) .
Advanced: How can computational modeling predict biological interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases or cytochrome P450). Focus on the cyano group and sulfanyl moiety as key pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.
- Quantum mechanical calculations : Evaluate electron distribution at the pyridine core to predict reactivity in biological systems .
Basic: What in vitro assays are used to screen for biological activity?
- Enzyme inhibition assays : Measure IC₅₀ against targets like COX-2 or EGFR using fluorescence-based kits.
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with serum albumin or receptors .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify confounding variables (e.g., assay protocols, solvent effects).
- Experimental validation : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, DMSO concentration ≤0.1%).
- Mechanistic studies : Use CRISPR-edited cell models to isolate target pathways and clarify off-target effects .
Basic: How to determine solubility and stability in physiological buffers?
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid using UV-Vis spectrophotometry.
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H₂O₂), then monitor decomposition via HPLC .
Advanced: What strategies enhance metabolic stability for in vivo studies?
- Prodrug design : Modify the oxolane-methyl group to ester prodrugs, improving oral bioavailability.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation sites) using liver microsomes and LC-MS/MS.
- Stable isotope labeling : Track metabolite formation in rodent plasma .
Basic: How to validate synthetic intermediates for scalability?
- Purity thresholds : Require intermediates to have ≥95% purity (HPLC) before proceeding to subsequent steps.
- Process analytical technology (PAT) : Implement real-time Raman spectroscopy to monitor reaction progress in pilot-scale reactors .
Advanced: What mechanistic insights guide SAR studies for derivatives?
- Fragment-based drug design : Replace the 4-methoxyphenyl group with halogenated or heteroaromatic analogs to enhance binding entropy.
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets.
- Crystallography : Solve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., between the acetamide and active-site residues) .
Basic: What safety protocols are essential for handling this compound?
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis and bioassays.
- Waste disposal : Neutralize reaction byproducts (e.g., cyanide-containing intermediates) with FeSO₄ before disposal .
Advanced: How to design in vivo toxicity studies for preclinical evaluation?
- OECD guidelines : Conduct acute toxicity (OECD 423) and 28-day repeated dose studies (OECD 407) in rodents.
- Biomarker panels : Measure liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters.
- Toxicokinetics : Correlate plasma exposure (AUC) with histopathological findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
